molecular formula C24H20N2O5 B12195270 N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide

N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide

Cat. No.: B12195270
M. Wt: 416.4 g/mol
InChI Key: FUNUEFSSCXJWRD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Chemical Classification

Systematic Naming Conventions for Polyfunctional Heterocycles

The systematic naming of this compound adheres to IUPAC substitutive nomenclature rules, prioritizing functional groups based on hierarchical precedence. The parent structure is pyridine-2-carboxamide , with the carboxamide group (-CONH2) serving as the principal functional group due to its higher priority over ketones, ethers, and alkyl substituents. The nitrogen atom of the carboxamide is substituted by a 1-benzofuran-5-yl group, which itself bears two substituents:

  • A (3,4-dimethoxyphenyl)carbonyl group at position 2 of the benzofuran ring.
  • A methyl group at position 3 of the benzofuran ring.

Numbering and Locants :

  • The benzofuran ring is numbered starting from the oxygen atom (position 1), proceeding clockwise to assign positions 2 (carbon adjacent to oxygen) and 3 (next carbon).
  • The pyridine ring in the carboxamide group is numbered such that the carboxamide substituent occupies position 2.

Hierarchical Construction :

  • Parent hydrocarbon : Pyridine-2-carboxamide.
  • Substituent on nitrogen : 5-(2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran).
  • Substituents on benzofuran :
    • Position 2: (3,4-dimethoxyphenyl)carbonyl (a ketone derivative).
    • Position 3: Methyl group.

This hierarchical approach ensures unambiguous identification of the compound’s structure, with substituents cited in alphabetical order after assigning locants.

Positional Isomerism in Benzofuran-Pyridine Hybrid Systems

Positional isomerism arises from variations in substituent placement across the benzofuran and pyridine rings. Key isomerism considerations include:

Benzofuran Substituent Isomerism
  • Carbonyl group position : Shifting the (3,4-dimethoxyphenyl)carbonyl group from position 2 to position 4 would yield a structural isomer with distinct electronic and steric properties.
  • Methyl group position : Relocating the methyl group from position 3 to position 4 alters the molecule’s symmetry and intermolecular interactions.
Pyridine Carboxamide Isomerism
  • Carboxamide position : Placing the carboxamide group at pyridine position 3 or 4 instead of position 2 modifies hydrogen-bonding capabilities and biological activity.

Table 1: Comparative Effects of Positional Isomerism

Isomer Variation Structural Impact Biological Relevance
Benzofuran C2 vs. C4 carbonyl Alters π-conjugation and dipole moments Affects enzyme binding affinity
Pyridine C2 vs. C3 carboxamide Changes hydrogen-bond donor/acceptor orientation Modulates target selectivity
Benzofuran C3 vs. C4 methyl Influences steric hindrance near the carbonyl group Impacts metabolic stability

These isomers highlight the delicate balance between structure and function in heterocyclic hybrids, underscoring the need for precise synthetic control.

Functional Group Hierarchy and Substituent Prioritization

Functional group hierarchy dictates the compound’s nomenclature and reactivity profile. The precedence order follows IUPAC guidelines:

  • Carboxamide (-CONH2) : Highest priority due to its classification as a carboxylic acid derivative.
  • Ketone (-CO-) : Secondary priority, represented as "(3,4-dimethoxyphenyl)carbonyl."
  • Ether (-O-) : Tertiary priority, present in the 3,4-dimethoxyphenyl group.
  • Alkyl (methyl) : Lowest priority, treated as a simple substituent.

Substituent Prioritization in Naming :

  • The carboxamide group determines the suffix ("-carboxamide").
  • The ketone and ether groups are prefixed as "[(3,4-dimethoxyphenyl)carbonyl]" and "methyl," respectively.
  • Locants are assigned to ensure the lowest possible numbers for substituents.

Electronic Effects :

  • The electron-withdrawing carboxamide and ketone groups reduce electron density on the benzofuran ring, influencing electrophilic substitution patterns.
  • Methoxy groups donate electrons via resonance, counteracting the electron-deficient nature of the fused heterocycles.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-14-17-13-16(26-24(28)18-6-4-5-11-25-18)8-10-19(17)31-23(14)22(27)15-7-9-20(29-2)21(12-15)30-3/h4-13H,1-3H3,(H,26,28)

InChI Key

FUNUEFSSCXJWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridine Carboxamide: The final step involves the coupling of the benzofuran derivative with pyridine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Unlike the target compound, it lacks a benzofuran core and pyridine moiety.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Key Differences: Core Structure: Benzamide vs. benzofuran-pyridine hybrid. Substituents: Ethylamine chain vs. methyl and carbonyl groups. Potential Bioactivity: Benzamide derivatives are known for analgesic or neuroactive properties, whereas benzofuran-pyridine hybrids may target kinases or GPCRs .

N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide

  • Structure : This compound (CAS 2034484-29-0) shares a benzofuran core and pyridine carboxamide group with the target compound but differs in substituents:
    • A 2,3-dihydrobenzofuran (saturated ring) vs. aromatic benzofuran.
    • A trifluoromethyl group on pyridine vs. unsubstituted pyridine.
  • Applications : Trifluoromethyl groups often enhance metabolic stability and lipophilicity, suggesting this compound may be optimized for pharmacokinetics .

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

  • Structure : A quaternary ammonium salt with dual 3,4-dimethoxyphenethyl groups and a carbamoylpropyl chain.
  • Crystallography: Monoclinic (P21/c), with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°, highlighting the structural complexity achievable with dimethoxyphenyl motifs .
  • Contrast : The absence of a heterocyclic core (e.g., benzofuran or pyridine) limits direct functional comparison but underscores the versatility of 3,4-dimethoxy substitutions in diverse scaffolds .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Notable Properties
Target Compound Benzofuran-pyridine 3-Methyl, 3,4-dimethoxyphenyl carbonyl Potential kinase inhibition, moderate logP
Rip-B Benzamide-phenethylamine 3,4-Dimethoxyphenethyl, benzamide High yield (80%), m.p. 90°C
6-(Trifluoromethyl)pyridine derivative Dihydrobenzofuran-pyridine 2,3-Dihydrobenzofuran, CF3-pyridine Enhanced metabolic stability
Azanium chloride derivative Quaternary ammonium Dual 3,4-dimethoxyphenethyl, carbamoylpropyl Crystalline, Z = 4

Research Implications and Gaps

  • Bioactivity Data: Limited evidence on the biological activity of the target compound necessitates further studies, drawing parallels to Rip-B’s synthetic accessibility and the trifluoromethyl derivative’s pharmacokinetic advantages .
  • Synthetic Challenges : The target compound’s benzofuran-pyridine hybrid may require multi-step synthesis, contrasting with Rip-B’s straightforward amide coupling .

Biological Activity

N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N1O4, with a molecular weight of 321.36 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H19N1O4
Molecular Weight321.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of related benzofuran derivatives on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results demonstrated IC50 values indicating potent cytotoxicity:

CompoundCell LineIC50 (µM)
Benzofuran Derivative AMCF712.50
Benzofuran Derivative BA54926.00

Antimicrobial Activity

In addition to anticancer properties, this compound shows promise in antimicrobial applications. The presence of the benzofuran moiety is associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study highlighted the antimicrobial efficacy of benzofuran derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
Compound XE. coli15
Compound YS. aureus18

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation: It could modulate receptor activity that influences cell survival pathways.
  • DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

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